molecular formula C10H6N2S B429078 Thieno[3,4-c][1,5]naphthyridine

Thieno[3,4-c][1,5]naphthyridine

Cat. No.: B429078
M. Wt: 186.24g/mol
InChI Key: WDFKTFVCJNTGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,4-c][1,5]naphthyridine is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Thieno[3,4-c][1,5]naphthyridine

The synthesis of this compound derivatives typically involves multi-step reactions that may include cyclization and functionalization. Various synthetic pathways have been developed to create this compound efficiently. For instance, one method involves the reaction of thienylpyridinone with aromatic aldehydes under acidic conditions to yield thieno[3,4-c][1,5]naphthyridines . Another promising approach utilizes one-pot reactions that facilitate the formation of complex structures with high yields .

Biological Activities

This compound derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds containing the this compound moiety have shown significant antibacterial properties against various strains of bacteria. For example, certain derivatives demonstrated effectiveness against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus, showcasing their potential as new antimicrobial agents .
  • Anticancer Properties : Research indicates that this compound derivatives possess anticancer activity by inhibiting specific cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : this compound compounds may also offer neuroprotective benefits, which could be valuable in addressing neurodegenerative disorders .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated various this compound derivatives for their antimicrobial activity. Results indicated that specific compounds showed potent activity against resistant bacterial strains compared to traditional antibiotics .
  • Cancer Research : In vitro studies demonstrated that certain this compound derivatives inhibited the growth of cancer cells in various assays. These findings suggest a need for further exploration into their mechanisms and potential as therapeutic agents .
  • Inflammation Models : Animal models have been employed to assess the anti-inflammatory effects of these compounds. Results indicated a significant reduction in inflammatory markers following treatment with specific this compound derivatives .

Data Table: Biological Activities of this compound Derivatives

Activity TypeExample CompoundsObserved EffectsReferences
AntimicrobialCompound AEffective against S. pneumoniae
AnticancerCompound BInhibition of cancer cell proliferation
Anti-inflammatoryCompound CReduction in inflammatory cytokines
NeuroprotectiveCompound DProtection against neuronal cell death

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24g/mol

IUPAC Name

thieno[3,4-c][1,5]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-2-9-10(11-3-1)8-6-13-5-7(8)4-12-9/h1-6H

InChI Key

WDFKTFVCJNTGCB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=CSC=C3C=N2)N=C1

Canonical SMILES

C1=CC2=C(C3=CSC=C3C=N2)N=C1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.